R162

Cancer Metabolism Enzymology Drug Discovery

Researchers investigating GDH1-dependent metabolic vulnerabilities often face off-target effects with non-selective inhibitors like EGCG or Bithionol. R162 resolves this with mixed-mode GDH1 inhibition (IC50=23 µM, Ki=28.6 µM) and selectivity over 6PGD and fumarate hydratase. - Validated in H1299/MDA-MB231 cells: reduces fumarate, attenuates GPx activity, elevates mitochondrial ROS. - In vivo efficacy at 20 mg/kg/day in PDX models, attenuating metastasis without histopathological or hematopoietic alterations. - Supplied with rigorous QC; multiple commercial sources ensure reliable, rapid procurement for preclinical studies.

Molecular Formula C17H12O3
Molecular Weight 264.27 g/mol
Cat. No. B1678699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR162
SynonymsR162;  R 162;  R-162; 
Molecular FormulaC17H12O3
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESC=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2
InChIKeyIMUBGIOLZQTIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R162: Selective GDH1 Inhibitor for Cancer Metabolism


R162 is a cell-permeable, bioavailable small molecule belonging to the purpurin analog class of glutamate dehydrogenase 1 (GDH1/GLUD1) inhibitors. It directly binds GDH1 with a Kd of 30 µM and inhibits its enzymatic activity in a mixed-mode manner, exhibiting an IC50 of 23 µM and a Ki of 28.6 µM [1]. The compound demonstrates selectivity over other NADPH-dependent enzymes such as 6-phosphogluconate dehydrogenase and fumarate hydratase, making it a targeted probe for glutamine metabolism and redox homeostasis studies in cancer biology . R162 has been validated in multiple in vivo models, including xenograft and patient-derived xenograft systems, where it attenuates tumor growth and metastatic potential without inducing significant histopathological or hematopoietic alterations [2]. Its defined mechanism of action and availability from multiple commercial sources establish R162 as a critical tool for investigating GDH1-dependent metabolic vulnerabilities.

R162 Specificity vs. Generic GDH/Glutaminase Inhibitors


Interchanging R162 with other glutamine metabolism modulators—including the clinical-stage glutaminase inhibitor CB-839 (Telaglenastat), the broad-spectrum GDH inhibitor EGCG, or the GDH1/2 inhibitor Bithionol—is scientifically invalid due to fundamental differences in target specificity, mechanism of action, and downstream cellular effects. R162 is a selective GDH1 inhibitor that demonstrates functional selectivity in cellular assays, preferentially arresting proliferation in cancer cells over non-malignant human cells [1]. In contrast, alternative compounds lack this precise profile: CB-839 targets the upstream enzyme glutaminase (GLS1), while EGCG and Bithionol exhibit broader inhibition of both GDH1 and GDH2 isoforms [2]. The mixed-mode inhibition of R162, combined with its distinct chemical scaffold as a purpurin analog, confers unique consequences on intracellular fumarate and ROS levels that differ significantly from other enzyme inhibitors within the same metabolic pathway. Consequently, R162 cannot be simply substituted without compromising the integrity and interpretability of experimental results, particularly in studies focused on GDH1-specific signaling, redox balance, and metastasis [3].

R162: Evidence of Binding, Selectivity, and Efficacy


Biochemical Potency and Mixed-Mode Inhibition

R162 exhibits quantifiable, biochemically-defined inhibition of human GDH1, a distinction from alternative GDH inhibitors that often lack this level of characterization or exhibit different modes of action. R162 binds GDH1 with a Kd of 30 µM and inhibits its activity with an IC50 of 23 µM in a mixed-mode manner [1]. This is contrasted with the non-competitive inhibition observed for Bithionol and the lack of defined GDH1-specific Kd/IC50 values for many polyphenol-based inhibitors like EGCG [2]. The mixed-mode inhibition profile of R162 provides a defined and reproducible tool for dose-response studies.

Cancer Metabolism Enzymology Drug Discovery

Off-Target Enzyme Selectivity

R162 exhibits a defined selectivity profile against other NADPH-dependent enzymes, a critical differentiator from less-characterized GDH inhibitors. R162 does not inhibit the activity of 6-phosphogluconate dehydrogenase (6PGD) or fumarate hydratase (FH) at concentrations that effectively inhibit GDH1 . This level of selectivity data is absent for many other GDH1-modulating compounds, such as purpurin itself or EGCG, which are known to have multiple cellular targets [1]. This documented selectivity minimizes confounding results from off-target metabolic pathway disruption in cellular assays.

Selectivity Off-target effects Metabolic enzymes

Selective Anti-Proliferative Effect in Cancer Cells

R162 demonstrates functional selectivity by preferentially arresting proliferation in a panel of human cancer cell lines while sparing non-malignant, proliferating human cells. R162 (10-40 µM) inhibits proliferation in lung (H1299), breast (MDA-MB231), and primary leukemia cells, but does not inhibit normal human HaCaT keratinocytes, MRC-5 lung fibroblasts, or foreskin fibroblasts [1]. This is a key distinction from broad-spectrum inhibitors or cytotoxic chemotherapeutics that lack this differential window, and it is not a property that can be assumed for other GDH1 inhibitors like Bithionol or EGCG without direct comparative data [2].

Cancer Cell Biology Cytotoxicity Therapeutic Window

In Vivo Anti-Metastatic Efficacy in LKB1-Deficient PDX

R162 is validated in a therapeutically relevant in vivo model of metastasis, demonstrating efficacy where many preclinical compounds fail. In a patient-derived xenograft (PDX) model of LKB1-deficient lung cancer, treatment with R162 at a dose of 20 mg/kg/day dramatically attenuated metastatic potential, with a significant reduction in the number of mice with metastasis and the number of metastatic nodules [1]. This in vivo anti-metastatic activity is a critical differentiator from purely in vitro-active compounds and distinguishes R162 from other GDH1 inhibitors that have not been tested in such clinically relevant, challenging models [2]. The data provide a specific, validated dose and model for experimental replication.

In Vivo Pharmacology Metastasis Lung Cancer

R162: Research Applications in Cancer and Fibrosis


Redox Homeostasis and Glutamine Metabolism in Cancer Cells

R162 is the ideal tool for dissecting the role of GDH1 in regulating intracellular fumarate levels, glutathione peroxidase (GPx) activity, and mitochondrial reactive oxygen species (ROS) production. Its defined selectivity for GDH1 ensures that observed changes in the fumarate-GPx-ROS axis are directly attributable to GDH1 inhibition, as validated in H1299 and MDA-MB231 cell lines [1].

Anti-Metastatic Validation in LKB1-Deficient Lung Cancer

R162 is the compound of choice for preclinical studies aimed at targeting GDH1-dependent anoikis resistance and metastasis. Its efficacy in attenuating tumor metastasis has been rigorously demonstrated in patient-derived xenograft (PDX) models of LKB1-deficient lung cancer at a validated dose of 20 mg/kg/day, making it an essential reagent for translational metastasis research [2].

GDH1 Targeting in Renal Fibrosis Models

Recent evidence has established a role for GDH1 in the pathogenesis of renal fibrosis, and R162 has been shown to significantly improve renal fibrosis outcomes in vivo. In models of unilateral ureteral obstruction (UUO) and 5/6 nephrectomy, R162 treatment reduced fibrosis markers by augmenting PPARγ transcriptional activity, expanding the utility of R162 beyond oncology into the field of chronic kidney disease research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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